molecular formula C22H32Cl2N2O3 B5322395 N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5322395
M. Wt: 443.4 g/mol
InChI Key: XWOIDEBSQZZUFL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as BEBE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BEBE is a selective agonist of the serotonin 5-HT2B receptor and has been found to exhibit promising results in various studies related to cardiovascular diseases, cancer, and neurological disorders.

Mechanism of Action

N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride acts as a selective agonist of the serotonin 5-HT2B receptor, which is a G protein-coupled receptor that is predominantly expressed in the cardiovascular system. Activation of this receptor by this compound leads to the activation of downstream signaling pathways, which ultimately results in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to induce cardiomyocyte hypertrophy and increase cardiac fibrosis, which may have implications in the treatment of heart failure. This compound has also been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anti-cancer agent. In neurological research, this compound has been found to enhance the release of dopamine and serotonin, which may have implications in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its selectivity towards the serotonin 5-HT2B receptor, which allows for more precise and targeted studies. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of the results obtained.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride. One potential area of research is the development of more selective agonists of the serotonin 5-HT2B receptor, which may have fewer off-target effects. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cardiovascular diseases, cancer, and neurological disorders. Additionally, the mechanisms underlying the observed effects of this compound on cellular and molecular pathways need to be further elucidated to fully understand its potential applications in biomedical research.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with 4-morpholineethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound.

Scientific Research Applications

N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential applications in various biomedical research fields. In cardiovascular research, this compound has been found to induce cardiomyocyte hypertrophy and increase cardiac fibrosis, which may have implications in the treatment of heart failure. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anti-cancer agent. In neurological research, this compound has been found to enhance the release of dopamine and serotonin, which may have implications in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-2-26-22-16-20(17-23-10-11-24-12-14-25-15-13-24)8-9-21(22)27-18-19-6-4-3-5-7-19;;/h3-9,16,23H,2,10-15,17-18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOIDEBSQZZUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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